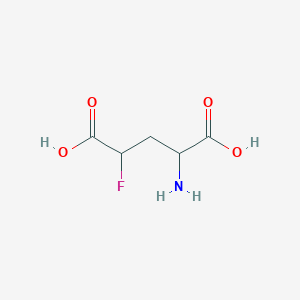

4-Fluoroglutamic acid

Description

Overview of Fluorinated Amino Acid Analogues in Research

Fluorinated amino acids are compounds where one or more hydrogen atoms have been substituted by fluorine. numberanalytics.com This modification has been a cornerstone of research for decades, with applications ranging from drug development to protein engineering. numberanalytics.comnumberanalytics.com The introduction of fluorine can enhance metabolic stability, bioavailability, and receptor-binding affinity, making these compounds highly valuable in the pharmaceutical industry. acs.orgnumberanalytics.comresearchgate.net Furthermore, the fluorine-19 isotope (¹⁹F) is a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing detailed studies of protein structure and function. researchgate.net

The substitution of hydrogen with fluorine in amino acids brings about several significant changes in their physicochemical properties:

Increased Lipophilicity : The introduction of fluorine generally increases a compound's lipophilicity, which can enhance its ability to cross cell membranes. numberanalytics.com

Enhanced Stability : The carbon-fluorine (C-F) bond is exceptionally strong, which can make fluorinated amino acids more resistant to enzymatic degradation. numberanalytics.comacs.org

Conformational Control : Fluorine substitution can influence the conformational preferences of amino acid side chains and peptide backbones, which is crucial for designing molecules with specific three-dimensional structures. mdpi.com

These unique properties have led to the use of fluorinated amino acids in various research applications, including the development of novel antibiotics, antivirals, and anticancer agents. numberanalytics.comnih.gov They are also used to create more stable proteins and peptides for therapeutic use and as probes in PET imaging for disease diagnosis. mdpi.complos.org

Table 1: Impact of Fluorine Substitution on Amino Acid Properties

| Property | Effect of Fluorination | Research Implication |

| Acidity/Basicity (pKa) | Altered due to fluorine's electron-withdrawing nature. numberanalytics.commdpi.com | Modulates molecular charge and interactions at physiological pH. |

| Lipophilicity | Generally increased. numberanalytics.com | Can improve membrane permeability and bioavailability. nih.gov |

| Metabolic Stability | Increased due to the strong C-F bond. numberanalytics.comacs.org | Leads to longer-lasting therapeutic effects. researchgate.net |

| Conformation | Influences side-chain and backbone folding. mdpi.com | Allows for the design of structurally defined peptides and proteins. |

| NMR Spectroscopy | ¹⁹F provides a sensitive probe. researchgate.net | Enables detailed studies of protein structure and ligand binding. researchgate.net |

The synthesis of 4-fluoroglutamic acid was first reported in 1961. tandfonline.com Early research focused on its synthesis and its potential as an inhibitor of enzymes involved in amino acid metabolism. tandfonline.comnih.gov For instance, studies investigated its effect on glutamate (B1630785) decarboxylase (GAD), an enzyme that catalyzes the conversion of glutamate to the neurotransmitter GABA. wikipedia.orgtandfonline.com These initial investigations were performed with a mixture of all four stereoisomers, highlighting the need for methods to separate and study the individual forms. tandfonline.comumich.edu The preparation of racemic 4-fluoroglutamate is relatively straightforward compared to the synthesis or resolution of its individual enantiomers. researchgate.net

Stereochemical Considerations and Isomeric Forms in Research

4-Fluoro-DL-glutamic acid is a chiral molecule, meaning it exists in different stereoisomeric forms. tandfonline.comnih.gov The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers. ucd.ie Furthermore, the presence of a second chiral center at the 4-position gives rise to diastereomers. nih.govresearchgate.net

A DL-racemic mixture contains equal amounts of two enantiomers, which are non-superimposable mirror images of each other. While enantiomers have identical physical properties in a non-chiral environment, they often exhibit different biological activities. When studying a racemic mixture like 4-Fluoro-DL-glutamic acid, the observed biological effect is a composite of the activities of both the D- and L-forms, which can complicate the interpretation of results. ucd.ie For example, in studies with various bacteria, only about 50% of the racemic 4-fluoroglutamate was degraded, suggesting that the bacteria selectively metabolize the L-isomers. ucd.ie

Due to the two chiral centers in this compound, it can exist as four distinct stereoisomers: L-erythro, D-erythro, L-threo, and D-threo. tandfonline.comresearchgate.net The terms "erythro" and "threo" describe the relative configuration of the substituents at the two chiral centers. The separation of these diastereomers has been achieved through techniques like preferential crystallization of their derivatives. ucd.ie Further resolution into individual enantiomers can be accomplished using chiral amines or enzymatic methods. ucd.ie

The stereochemical purity of a compound is paramount in biological and enzymatic studies because biological systems, such as enzymes and receptors, are themselves chiral. This chirality leads to stereospecific interactions, where one stereoisomer may bind much more effectively or elicit a different response than another. tandfonline.com

For example, studies on rat brain glutamate decarboxylase showed that all four stereoisomers of 4-fluoroglutamate act as competitive inhibitors, but with varying potencies. tandfonline.com The D-erythro isomer was found to be the most potent inhibitor. tandfonline.com Similarly, when incorporated into the drug methotrexate, the erythro and threo isomers of 4-fluoroglutamate resulted in analogues with different affinities for the enzyme dihydrofolate reductase. umich.edu The erythro isomer more closely mimicked the properties of the parent drug. umich.edu These findings underscore the critical need to use stereoisomerically pure compounds to accurately determine structure-activity relationships and to develop selective therapeutic agents. researchgate.netacs.org The use of enantiomerically pure fluoro-amino acids is valuable for creating specific enzyme inhibitors or as building blocks for fluorinated pharmaceuticals. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-fluoropentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSHPWJJSVEEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949843 | |

| Record name | 2-amino-4-fluoropentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2708-77-2 | |

| Record name | 4-Fluoroglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2708-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoroglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002708772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-4-fluoropentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroglutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro Dl Glutamic Acid and Its Stereoisomers

Racemic Synthesis Approachesnih.govnih.gov

Racemic synthesis aims to produce a mixture of all possible stereoisomers of 4-fluoroglutamic acid. These approaches are often more straightforward and serve as a basis for subsequent separation of the desired stereoisomers. ucd.ie Key strategies for racemic synthesis include Michael and inverse-Michael reactions, electrophilic and nucleophilic fluorination techniques, and the use of the nitroaldol reaction. nih.gov

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, has been a foundational method for the synthesis of 4-fluoro-DL-glutamic acid. organic-chemistry.org In a typical approach, a malonic ester derivative, serving as the Michael donor, is reacted with a fluorinated Michael acceptor, such as an α-fluoro-α,β-unsaturated ester. Subsequent hydrolysis and decarboxylation of the adduct yield the desired this compound.

Conversely, the inverse-Michael reaction has also been employed. In this variation, a fluorinated nucleophile is added to an α,β-unsaturated derivative of glutamic acid. These conjugate addition strategies provide a versatile and reliable means to construct the carbon skeleton of this compound. researchgate.net

Direct fluorination of a suitable glutamic acid precursor is another prominent strategy. This can be achieved through either electrophilic or nucleophilic fluorination methods.

Electrophilic Fluorination: This approach involves the reaction of an enolate or other nucleophilic precursor of glutamic acid with an electrophilic fluorine source ("F+"). nih.gov A common strategy utilizes pyroglutamic acid derivatives, which can be deprotonated to form an enolate that then reacts with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). nih.govsigmaaldrich.com This method offers a direct way to introduce the fluorine atom at the 4-position.

| Precursor | Base | Fluorinating Agent | Product |

| Pyroglutamic acid derivative | Strong base (e.g., LDA) | NFSI | 4-Fluoropyroglutamic acid derivative |

Nucleophilic Fluorination: In this method, a leaving group at the 4-position of a glutamic acid derivative is displaced by a nucleophilic fluoride (B91410) source (e.g., fluoride salts). nih.gov A common precursor for this reaction is a 4-hydroxyglutamic acid derivative, where the hydroxyl group is first converted into a good leaving group (e.g., a sulfonate ester) before reaction with a fluoride salt. nih.gov

| Precursor | Activating Agent | Fluoride Source | Product |

| 4-Hydroxyglutamic acid derivative | Sulfonyl chloride | Metal fluoride (e.g., KF, CsF) | This compound derivative |

The nitroaldol or Henry reaction provides a powerful tool for carbon-carbon bond formation and has been adapted for the synthesis of fluorinated amino acids. wikipedia.orgtcichemicals.com While the direct application to 4-monofluoroglutamic acid is less commonly reported, the principles of the reaction are relevant. A typical sequence would involve the condensation of a fluorinated nitroalkane with a suitable aldehyde or ketone precursor to form a β-nitro alcohol. encyclopedia.pub Subsequent functional group manipulations, including reduction of the nitro group to an amine and oxidation, can lead to the desired amino acid structure. This methodology has been successfully applied to the synthesis of the related compound, 4,4-difluoroglutamic acid, highlighting its potential for constructing the carbon backbone of fluorinated glutamic acid analogs. researchgate.net

Asymmetric Synthesis and Chiral Resolution Techniquesnih.gov

Given the stereospecific nature of biological systems, the synthesis of enantiomerically pure stereoisomers of this compound is of paramount importance. This can be achieved either through asymmetric synthesis, where the desired stereochemistry is introduced during the reaction sequence, or by resolving a racemic mixture.

Asymmetric synthesis often employs chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For instance, asymmetric variations of the Michael reaction and electrophilic fluorination have been developed. nih.govnih.gov

The separation of a racemic mixture of this compound into its individual enantiomers is a crucial step in obtaining stereochemically pure compounds.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.gov The choice of the CSP and the mobile phase is critical for achieving successful resolution.

For the separation of amino acid enantiomers, including fluorinated derivatives, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® OD-H), are known for their broad applicability. nih.gov Crown ether-based CSPs are particularly effective for the resolution of primary amines, a key functional group in amino acids. researchgate.netnih.govhplc.eu The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The mobile phase composition, including the type of organic modifier, additives (such as acids or bases), and temperature, plays a crucial role in optimizing the separation. For preparative scale separations, the development of an efficient and scalable chromatographic method is essential. chiraltech.com

| Chiral Stationary Phase Type | Typical Mobile Phase | Application Notes |

| Polysaccharide-based (e.g., Chiralcel® OD-H) | Normal phase (e.g., hexane/isopropanol) or Reversed-phase | Broad enantioselectivity for a wide range of compounds. |

| Crown ether-based | Aqueous acidic mobile phases | Highly effective for the separation of primary amines, including amino acids. |

| Macrocyclic glycopeptide-based | Polar organic, reversed-phase, or normal phase | Versatile for a variety of chiral compounds. |

Resolution of Racemic Mixtures

Enzymatic Resolution for Enantiomeric Enrichment

Enzymatic resolution is a powerful technique for separating racemic mixtures into their constituent enantiomers. For this compound, this can be achieved by leveraging the stereospecificity of enzymes, which selectively act on one enantiomer.

Research has demonstrated that resting cell cultures of various bacteria can effectively resolve racemic DL-4-fluoroglutamate. ucd.ie These microorganisms selectively degrade the L-isomer of the compound, leaving the D-isomer untouched in the culture supernatant. ucd.ie This biotransformation allows for the isolation of D-4-fluoroglutamate from the initial racemic mixture. Studies using Proteus mirabilis and Streptomyces cattleya showed complete defluorination of the L-threo-4-fluoroglutamate, confirming that only the L-isomers were degraded. ucd.ie Analysis via ¹⁹F nuclear magnetic resonance (¹⁹F NMR) and chiral gas chromatography-mass spectrometry (GC-MS) confirmed the presence of the D-enantiomer at the end of the incubation period. ucd.ie

Another established method involves the use of the enzyme aminoacylase (B1246476). In this approach, the racemic diastereomers of N-chloroacetyl-4-fluoroglutamic acid derivatives are first separated by recrystallization. Subsequently, aminoacylase is used to resolve the enantiomers, providing a chemo-enzymatic path to the optically pure forms. ucd.ie

| Method | Enzyme/Organism Source | Principle | Outcome |

|---|---|---|---|

| Whole-Cell Biotransformation | Bacteria (e.g., Proteus mirabilis, Streptomyces cattleya) | Selective degradation and defluorination of the L-enantiomer. | Isolation of untouched D-4-fluoroglutamate. |

| Enzymatic Hydrolysis | Aminoacylase | Stereoselective hydrolysis of N-chloroacetyl derivatives. | Resolution of enantiomers after initial diastereomer separation. |

Asymmetric Methodologies Utilizing Chiral Pool Precursors

Asymmetric synthesis aims to create a specific stereoisomer directly, rather than separating a mixture. The "chiral pool" approach is a strategy that uses readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. ankara.edu.trmdpi.com This pre-existing chirality is then used to guide the formation of new stereocenters in the target molecule. ankara.edu.trmdpi.com

A flexible route to fluorine-containing amino acids, including analogs of this compound, utilizes chiral α-aminoaldehydes. nih.govacs.org This methodology involves the nucleophilic addition of difluorinated nucleophiles to these configurationally stable aldehydes. The adducts formed from this reaction can then be converted into the target L-4,4-difluoroglutamic acid in a three-step sequence involving Barton-McCombie dehydroxylation and acid hydrolysis. nih.govacs.org This approach leverages the chirality of the starting α-aminoaldehyde to control the stereochemistry of the final product.

The Reformatsky reaction is a classic organometallic reaction that forms a carbon-carbon bond by condensing an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orgthermofisher.com This reaction produces a β-hydroxy ester. wikipedia.org Asymmetric versions of this reaction have been developed for the synthesis of chiral molecules.

In the context of fluorinated glutamic acid derivatives, a Reformatsky-based coupling reaction has been a key step in the synthesis of enantiomers of 4,4-difluoroglutamic acid. nih.gov Furthermore, asymmetric aza-Reformatsky reactions, which react with imines instead of aldehydes, have been employed. For instance, the reaction between N-sulfinyl imines and ethyl bromodifluoroacetate provides an operationally convenient method for preparing enantiomerically pure α,α-difluoro-β-amino acids, which are precursors to the desired glutamic acid analogs. researchgate.net

Radiosynthesis of Fluorine-18 (B77423) Labeled Analogues for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in oncology and neuroscience. It relies on radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (¹⁸F). Given the important role of glutamate (B1630785) in tumor metabolism, ¹⁸F-labeled analogs of glutamic acid have been developed as potential PET tracers for cancer imaging. acs.org

Stereospecific Synthesis of ¹⁸F-(2S,4R)-4-fluoro-L-glutamic acid

The development of a specific PET tracer requires a reliable and stereospecific radiosynthesis method. For 4-[¹⁸F]fluoro-L-glutamic acid (also known as BAY 85-8050), a successful synthesis was established that allows for its production in a manner suitable for preclinical and potential clinical studies. acs.org

The key step in this synthesis is a nucleophilic substitution of a bromine atom with [¹⁸F]fluoride. acs.org The precursor used is a nickel(II) complex of a Schiff base formed between (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) and (2S,4R)-4-bromoglutamic acid. This complex serves to protect the amino and carboxylic acid groups and to facilitate the radiofluorination reaction. The nucleophilic ¹⁸F-for-Br exchange is carried out using tetrabutylammonium (B224687) carbonate, followed by acid hydrolysis to deprotect the complex and yield the final radiotracer, 4-[¹⁸F]fluoro-L-glutamic acid. This method has been adapted for use in automated synthesis modules, which is a prerequisite for clinical application. acs.org

Radiotracer Purity and Molar Activity Considerations in PET Studies

For a radiotracer to be effective and safe for PET studies, it must meet stringent quality control standards, particularly concerning its purity and molar activity.

Radiochemical Purity is the proportion of the total radioactivity in the desired chemical form. High purity is essential to ensure that the PET signal originates from the target tracer and not from radioactive impurities, which could lead to inaccurate images or unnecessary radiation dose to the patient. For related glutamic acid-based tracers like [¹⁸F]FPGLU and [¹⁸F]FSPG, radiochemical purities of greater than 95% are typically achieved. nih.govsnmjournals.org

Molar Activity (or Specific Activity) is the amount of radioactivity per mole of the compound (expressed in units like GBq/μmol). High molar activity is crucial for PET tracers that bind to receptors or transporters present in low concentrations. It allows for the injection of a sufficient amount of radioactivity for imaging without administering a pharmacologically significant mass of the compound, thus avoiding potential side effects or saturation of the biological target.

The following table summarizes these parameters for two representative ¹⁸F-labeled L-glutamic acid analogues used in PET research.

| Radiotracer | Radiochemical Yield (decay-corrected) | Molar Activity (at end of synthesis) | Radiochemical Purity | Reference |

|---|---|---|---|---|

| N-(2-[¹⁸F]fluoropropionyl)-L-glutamic acid ([¹⁸F]FPGLU) | 30 ± 10% | 40 ± 25 GBq/μmol | > 95% | snmjournals.org |

| (S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG) | 39 - 43% | 66 GBq/μmol (average) | 95 - 97% | nih.gov |

¹⁸F-FSPG Radiosynthesis and Quality Control for in vivo Studies

The radiosynthesis of (4S)-4-(3-[¹⁸F]fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG) is a critical process for its application as a positron emission tomography (PET) tracer for in vivo imaging. nih.govsigmaaldrich.com Due to the short half-life of the fluorine-18 isotope (approximately 110 minutes), the production of [¹⁸F]FSPG must be performed daily, necessitating fast, efficient, and reliable automated synthesis methods to ensure the quality and safety of the radiotracer for clinical use. nih.govplos.org These automated procedures are designed to be compliant with Current Good Manufacturing Practice (cGMP) guidelines. snmjournals.orgnih.gov

The general approach for producing [¹⁸F]FSPG involves a nucleophilic substitution reaction. researchgate.net The process typically begins with the production of [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. banglajol.info This [¹⁸F]fluoride is then trapped and eluted. The synthesis proceeds with the azeotropic drying of the [¹⁸F]fluoride, often facilitated by a kryptofix/potassium carbonate solution. snmjournals.org Subsequently, a precursor molecule, such as a protected naphthylsulfonyloxy-propyl-L-glutamate derivative, is introduced in an anhydrous solvent like acetonitrile. snmjournals.orgresearchgate.netnih.gov The reaction mixture is heated to promote the substitution of the sulfonate leaving group with the [¹⁸F]fluoride. snmjournals.org This is followed by an acid hydrolysis step to remove the protecting groups and reveal the carboxylic acid functionalities of the glutamic acid backbone. snmjournals.org

Purification of the resulting [¹⁸F]FSPG is a crucial step to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities. This is commonly achieved using solid-phase extraction (SPE) with a series of cartridges, such as MCX Sep-Pak, alumina (B75360) Sep-Pak, and ENVI-carb columns. snmjournals.orgchemrxiv.orgresearchgate.net The final product is then formulated in a physiologically compatible solution, like phosphate-buffered saline (PBS), and passed through a sterile filter. snmjournals.org

The entire automated process is typically completed within 35 to 50 minutes. researchgate.netnih.gov Various commercially available radiosynthesizers, including the GE TRACERlab™ FXFN, FASTlab™, and Synthra RNPlus systems, have been successfully adapted for the cGMP-compliant production of [¹⁸F]FSPG. snmjournals.orgresearchgate.netnih.gov

Table 1: Comparison of Automated ¹⁸F-FSPG Synthesis Parameters

| Parameter | GE TRACERlab™ FXFN | GE FASTlab™ | Synthra RNPlus (Customised) |

|---|---|---|---|

| Synthesis Time | ~45 minutes nih.gov | <45 minutes nih.gov | ~50 minutes researchgate.net |

| Radiochemical Yield (non-decay corrected) | 22.56 ± 0.97% nih.gov | 30.82 ± 1.60% nih.gov | Not specified, 4.2 GBq average yield from 16 GBq starting activity researchgate.net |

| Precursor Amount | 6 mg nih.gov | 12 mg nih.gov | Not specified |

| Radiochemical Purity | >95% nih.gov | >95% nih.gov | >95% researchgate.net |

| Molar Activity | 100–292.3 GBq/μmol nih.gov | Not specified | 66 GBq/μmol (average) researchgate.net |

Rigorous quality control (QC) is performed on the final [¹⁸F]FSPG product to ensure it meets the required specifications for human use, adhering to guidelines such as USP <823>. snmjournals.orgnih.gov QC tests confirm the identity, purity, and stability of the radiotracer. The formulated [¹⁸F]FSPG solution should be sterile, colorless, and have a pH suitable for injection, typically between 6.5 and 7.5. snmjournals.orgnih.govnih.gov

Radio-HPLC is the primary method used to determine the radiochemical purity, ensuring that the radioactivity is primarily associated with the desired [¹⁸F]FSPG molecule. researchgate.netnih.gov The radiochemical purity is consistently reported to be greater than 95%. researchgate.netnih.govresearchgate.net Stability studies have shown that the final product remains stable with no observable radiolysis for up to 8 hours after formulation, which is sufficient for clinical distribution and use. nih.govnih.govresearchgate.net

Table 2: Quality Control Specifications for ¹⁸F-FSPG for Injection

| Test | Specification | Reference |

|---|---|---|

| Appearance | Sterile, colorless solution | snmjournals.orgnih.govnih.gov |

| pH | 6.5 - 7.5 | snmjournals.orgnih.govnih.gov |

| Radiochemical Purity | > 95% | nih.govresearchgate.netnih.gov |

| Molar Activity | 100–292.3 GBq/μmol | nih.gov |

| Residual Ethanol | < 0.2% (v/v) | nih.gov |

| Residual Acetonitrile | < 0.005% (v/v) | nih.gov |

| Stability | Stable for up to 8 hours post-formulation | nih.govnih.govresearchgate.net |

Biochemical and Enzymatic Investigations of 4 Fluoro Dl Glutamic Acid

Interaction with Folate-Dependent Enzymes

Folylpoly-γ-glutamate synthetase (FPGS) is a crucial enzyme in folate metabolism. It catalyzes the addition of glutamate (B1630785) residues to folates and antifolate drugs like methotrexate (MTX), a process known as polyglutamylation. This modification is essential for retaining these compounds within the cell and for their function as cofactors or inhibitors in key metabolic pathways, including DNA synthesis.

Research using partially purified rat liver FPGS has shown that 4-fluoroglutamate interacts significantly with this enzyme, acting as both an inhibitor and an alternate substrate. The effect is stereospecific; the DL-threo isomer of 4-fluoroglutamate is an effective, concentration-dependent inhibitor of the polyglutamylation of both tetrahydrofolate and methotrexate. nih.gov In contrast, the erythro isomer demonstrates only weak inhibitory action. nih.gov

As an alternate substrate, the DL-threo isomer is incorporated into a pteroylglutamate structure almost as effectively as L-glutamate itself, whereas the erythro isomer is poorly incorporated. nih.gov The enzymatic reaction results in the formation of a dipeptide product, pteroylglutamyl-γ-(4-fluoro)glutamate. nih.gov However, this resulting fluorinated product is a very poor substrate for subsequent glutamylation steps. nih.gov This effectively halts the elongation of the polyglutamate chain, leading to an inhibition of polyglutamate synthesis through a mechanism described as "leaky" chain termination. nih.gov The fluoroglutamate-containing products were found to be at least 15 times less effective as substrates for FPGS compared to the standard diglutamyl compound. nih.gov

The inhibitory and substrate activities of 4-fluoroglutamate have been directly observed in the context of methotrexate (MTX), a widely used antifolate drug. DL-threo-4-fluoroglutamate effectively inhibits the polyglutamylation of MTX. nih.gov When [3H]methotrexate and 4-fluoroglutamate were used as substrates with rat liver FPGS, a single product was formed, identified as 4-NH2-CH3PteGlu-γ-(4-fluoro)glutamate. nih.gov This confirms that 4-fluoroglutamate can be added to MTX, but the resulting molecule is not a good substrate for further polyglutamylation. nih.gov

Further studies involving the stereospecific synthesis of an L-threo-γ-fluoromethotrexate analogue, where 4-fluoroglutamic acid is directly incorporated into the MTX structure, revealed that this compound has no substrate activity with FPGS isolated from human leukemia cells. scbt.com This suggests that while 4-fluoroglutamate can be added to MTX by FPGS, an MTX molecule already containing 4-fluoroglutamate is not recognized by the enzyme for further elongation. Interestingly, this L-threo-γ-fluoromethotrexate analogue was found to inhibit human dihydrofolate reductase at levels similar to unmodified methotrexate, indicating that the fluorination of the glutamate moiety did not compromise its activity at this primary target enzyme. scbt.com

| Isomer | Inhibitory Activity | Substrate Activity | Resulting Product |

|---|---|---|---|

| DL-threo-4-Fluoroglutamate | Effective, concentration-dependent | Incorporated slightly less effectively than L-glutamate | Pteroylglutamyl-γ-(4-fluoro)glutamate (poor substrate for further glutamylation) |

| erythro-4-Fluoroglutamate | Weakly inhibitory | Poorly incorporated | N/A |

Degradation and Biotransformation by Microbial Systems

Fluorinated amino acids can be utilized by various microorganisms as a source of nutrients. Studies on racemic 4-fluoroglutamate have revealed that several bacterial species are capable of breaking the compound down, specifically targeting the L-isomer. nih.gov This selective degradation offers a potential method for producing enantiomerically pure D-4-fluoroglutamate from a racemic mixture. nih.govwikipedia.org

The microbial degradation of 4-fluoroglutamate involves the cleavage of the carbon-fluorine bond (defluorination) and the removal of the amino group (deamination). When various bacteria, including Streptomyces cattleya, Proteus mirabilis, and Escherichia coli, were incubated with racemic 4-fluoroglutamate, the release of free fluoride (B91410) ions into the culture was observed. nih.govwikipedia.org Chiral analysis confirmed that only the L-isomer of 4-fluoroglutamate was being degraded, with up to 50% of the racemic mixture being defluorinated. nih.govwikipedia.org

Investigations using cell-free extracts from Streptomyces cattleya and Proteus mirabilis demonstrated that the degradation process generated equimolar concentrations of fluoride ion and ammonia. nih.gov This indicates a direct enzymatic mechanism that couples deamination with defluorination. nih.govnih.gov The activity was found in the soluble fraction of the cell extracts. nih.gov While the precise enzymatic pathway was not fully elucidated, it is likely that the deamination of the amino acid to form an intermediate like 4-fluoro-α-ketoglutarate leads to a non-enzymatic release of the fluoride ion. wikipedia.orgnih.gov This is supported by work on other fluorinated amino acids, such as 4-fluorothreonine, which is defluorinated by threonine deaminase. nih.gov

| Bacterial Strain | Fluoride Released (mM) from 2 mM Substrate |

|---|---|

| P. mirabilis | 0.98 |

| S. cattleya | 1.00 |

| E. coli | 0.94 |

| B. subtilis | 0.89 |

Data adapted from studies on bacterial degradation of 4-fluoroglutamate.

Enzymatic Pathways in Cell-Free Extracts

Investigations utilizing cell-free extracts have provided initial insights into the enzymatic degradation of this compound. In such systems, the breakdown of this compound has been observed to yield ammonia and fluoride. researchgate.net This suggests the presence of enzymes within the extracts capable of cleaving both the C-N and C-F bonds of the molecule. However, the specific enzymes responsible for this degradation pathway have not yet been fully identified. researchgate.net The reaction is considered gratuitous, as it has been observed in bacteria that are not known to produce fluorinated secondary metabolites. researchgate.net Cell-free synthetic biochemistry offers a powerful platform for exploring and manipulating biosynthetic pathways, providing advantages in yield and control over traditional in vivo methods. nih.gov These systems, which can be constructed from purified components or crude cell lysates, allow for the rapid prototyping and testing of enzymatic pathways. nih.govmdpi.com

Role as a Mechanistic Probe in Enzymology

This compound serves as a valuable mechanistic probe in enzymology due to the unique electronic properties of the fluorine atom. Its incorporation into an enzyme's active site can provide detailed insights into catalytic mechanisms.

The ability to introduce unnatural amino acids at specific positions in a protein is a powerful tool for studying protein structure and function. nih.govspringernature.com this compound can be site-specifically incorporated into proteins, allowing researchers to probe enzymatic mechanisms with minimal structural perturbation. nih.govacs.org A key example is the semisynthesis of variants of the enzyme Bacillus circulans β-xylanase (Bcx), where the nucleophilic glutamic acid at position 78 (Glu78) was replaced with this compound or 4,4-difluoroglutamic acid. nih.govacs.org This was achieved by preparing optically pure fluoroglutamic acid building blocks, incorporating them into synthetic peptides, and then ligating these peptides onto a truncated, circularly permuted version of the enzyme. nih.govacs.org This pioneering study represents the first instance of site-specific introduction of fluorinated glutamic acids into any protein, opening new avenues for mechanistic studies. nih.govacs.org

The introduction of fluorine, a highly electronegative atom, into the side chain of glutamic acid significantly lowers the pKa of its carboxylic acid group. This alteration allows for the systematic modulation of the nucleophilicity and acid/base properties of catalytic residues within an enzyme's active site. nih.govacs.org Retaining glycosidases, for example, utilize two key glutamic acid residues: one as a nucleophile and the other as a general acid/base catalyst. nih.govacs.org By substituting the natural glutamic acid with this compound, researchers can experimentally test hypotheses about the electrostatic synergy between these catalytic residues. In the case of the Bacillus circulans β-xylanase variants, replacing the nucleophile Glu78 with its fluorinated analogs progressively reduced its nucleophilicity. nih.govacs.org

The use of this compound variants has provided profound insights into the mechanisms of glycoside hydrolases. nih.govacs.org These enzymes are crucial for the hydrolysis of glycosidic bonds in carbohydrates. nih.gov In the study of Bacillus circulans β-xylanase, substituting the nucleophilic Glu78 with this compound allowed for a detailed examination of the enzyme's catalytic mechanism. nih.govacs.org

By measuring the kinetic constants of the enzyme variants, it was shown that lowering the pKa of the nucleophile by two units resulted in a one-unit shift in the pH-dependent activity profile of the enzyme. nih.govacs.org Furthermore, linear free-energy correlations, using substrates with varying leaving group abilities, indicated a significant shift in the transition state structure. Reducing the nucleophilic catalysis disrupted the enzyme's concerted mechanism, pushing it towards a more dissociative, SN1-like pathway. nih.govacs.org This demonstrates the delicate balance of electrostatic interactions required for optimal enzymatic proficiency. nih.govacs.org

| Enzyme Variant | Substituted Residue | Effect on Nucleophilicity | Impact on Mechanism |

| Bcx (Wild-Type) | Glu78 | Normal | Concerted |

| Bcx (Variant 1) | This compound at position 78 | Reduced | Shift towards dissociative pathway |

| Bcx (Variant 2) | 4,4-Difluoroglutamic acid at position 78 | Further Reduced | Greater shift towards dissociative pathway |

Research Applications in Cellular and in Vivo Biological Systems

Cell Uptake and Metabolism Studies

In vitro studies using cultured cancer cells have been instrumental in elucidating the mechanisms by which 4-fluoro-L-glutamic acid enters cells and its subsequent metabolic fate. These studies often compare its behavior to that of its close analog, 4-fluoro-L-glutamine, to better understand the distinct roles of glutamic acid and glutamine in tumor biology.

Comparative Analysis of ¹⁸F-Labeled 4-fluoro-L-glutamine and 4-fluoro-L-glutamic acid in Tumor Cells

Research comparing the uptake of ¹⁸F-labeled (2S,4R)-4-fluoro-L-glutamine ([¹⁸F]4F-GLN) and ¹⁸F-labeled (2S,4R)-4-fluoro-L-glutamic acid ([¹⁸F]4F-GLU) has revealed significant differences in their accumulation within tumor cells. In vitro cell uptake studies have consistently shown that [¹⁸F]4F-GLN exhibits higher uptake than [¹⁸F]4F-GLU in various cancer cell lines. snmjournals.orgsnmjournals.orgresearchgate.net

For instance, at 30 minutes post-incubation, the uptake of [¹⁸F]4F-GLN was markedly higher than that of [¹⁸F]4F-GLU in 9L gliosarcoma, SF188 glioblastoma, and PC-3 prostate cancer cells. snmjournals.org This trend is consistent with the generally higher demand for glutamine in many cancer types to fuel their rapid proliferation. snmjournals.org

Comparative Uptake of [¹⁸F]4F-GLN and [¹⁸F]4F-GLU in Tumor Cell Lines at 30 Minutes

Data represents the percentage of uptake per 100 µg of protein.

| Cell Line | [¹⁸F]4F-GLN (% uptake/100 µg protein) | [¹⁸F]4F-GLU (% uptake/100 µg protein) |

|---|---|---|

| 9L | 3.3 | 1.66 |

| SF188 | 9.71 | 4.14 |

| PC-3 | 4.03 | 0.85 |

Elucidation of Amino Acid Transporter Systems Involved (e.g., System L, System ASC, Xc⁻)

The entry of amino acids and their analogs into cells is mediated by specific transporter proteins embedded in the cell membrane. Inhibition studies have been crucial in identifying the primary transporters for 4-fluoro-L-glutamic acid. These studies have shown that its transport into tumor cells is significantly mediated by the cystine/glutamate (B1630785) antiporter, known as System Xc⁻. snmjournals.orgresearchgate.net This transporter plays a critical role in cellular redox balance by importing cystine for the synthesis of the antioxidant glutathione (B108866), while exporting glutamate. nih.gov

In contrast, the transport of 4-fluoro-L-glutamine is predominantly handled by the Alanine-Serine-Cysteine-preferring (ASC) transport system, particularly the subtype ASCT2. snmjournals.orgresearchgate.net While System L transporters, such as LAT1, are known to transport large neutral amino acids and are often overexpressed in cancer, the primary route for 4-fluoro-L-glutamic acid appears to be System Xc⁻. nih.govturkupetcentre.netmdpi.comnih.gov

Intracellular Fate: Incorporation into Protein vs. Free Amino Acid Pool

Once inside the cell, the metabolic fate of 4-fluoro-L-glutamic acid differs significantly from that of 4-fluoro-L-glutamine. Studies have demonstrated that [¹⁸F]4F-GLU predominantly remains in the free amino acid pool within the cell in its original form. snmjournals.orgresearchgate.net

Conversely, a substantial portion of intracellular [¹⁸F]4F-GLN is incorporated into proteins. snmjournals.orgresearchgate.net For example, in 9L cells, protein incorporation of [¹⁸F]4F-GLN was observed to be 29% at 30 minutes and increased to 72% at 120 minutes. snmjournals.org In SF188 cells, the incorporation was 12% and 62% at the same time points, respectively. snmjournals.org This distinction is critical as it suggests that 4-fluoro-L-glutamic acid primarily acts as a tracer for amino acid transport and the free intracellular pool, whereas 4-fluoro-L-glutamine can also reflect the rate of protein synthesis. The negligible incorporation of [¹⁸F]4F-GLU into proteins indicates that it is not a significant substrate for protein synthesis machinery. snmjournals.org

In vivo Biodistribution and Imaging Studies

The insights gained from cellular studies have paved the way for the use of ¹⁸F-labeled 4-fluoro-L-glutamic acid in preclinical in vivo models. These studies provide a broader understanding of the compound's behavior in a whole-organism context, which is crucial for evaluating its potential as an imaging agent.

PET Imaging Applications in Tumor Metabolism Research

Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize and quantify metabolic processes in vivo. [¹⁸F]-labeled 4-fluoro-L-glutamic acid serves as a PET tracer to probe tumor metabolism, specifically the activity of the System Xc⁻ transporter. nih.govaacrjournals.org Given the role of System Xc⁻ in managing oxidative stress, PET imaging with tracers like (S)-4-(3-[¹⁸F]fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG), a derivative of 4-fluoro-L-glutamic acid, can provide a sensitive, non-invasive measure of a tumor's redox status. nih.govaacrjournals.org This has significant implications for monitoring tumor response to therapies that induce oxidative stress. nih.gov

Tumor Uptake and Retention Characteristics

In vivo studies in animal models, such as rats bearing 9L tumor xenografts, have shown that both [¹⁸F]4F-GLN and [¹⁸F]4F-GLU accumulate rapidly in tumors. snmjournals.orgresearchgate.net However, consistent with in vitro findings, the tumor uptake of [¹⁸F]4F-GLN is generally higher than that of [¹⁸F]4F-GLU. snmjournals.org Specifically, the tumor uptake of [¹⁸F]4F-GLN was found to be 1.3 to 2.2 times higher than that of [¹⁸F]4F-GLU at 30 and 60 minutes post-injection, respectively. snmjournals.org

Despite its lower absolute uptake, [¹⁸F]4F-GLU has been observed to have a slightly higher tumor-to-background ratio compared to [¹⁸F]4F-GLN. snmjournals.orgresearchgate.net This is an important characteristic for an imaging agent, as it determines the clarity with which the tumor can be distinguished from surrounding healthy tissue. The prolonged tumor retention of [¹⁸F]4F-GLN is attributed to its incorporation into macromolecules, whereas the clearance of [¹⁸F]4F-GLU is faster due to it remaining as a free amino acid. snmjournals.orgresearchgate.net

Biodistribution of [¹⁸F]-(2S,4R)4F-GLU in Rats with 9L Xenografts

Data are presented as the percentage of the initial injected dose per gram of tissue (%ID/g) and represent the mean ± standard deviation for a sample size of three.

| Organ | 30 min (%ID/g) | 60 min (%ID/g) |

|---|---|---|

| Blood | 0.12 ± 0.01 | 0.08 ± 0.01 |

| Heart | 0.29 ± 0.02 | 0.19 ± 0.02 |

| Lung | 0.24 ± 0.01 | 0.16 ± 0.01 |

| Liver | 0.21 ± 0.01 | 0.18 ± 0.02 |

| Pancreas | 0.51 ± 0.05 | 0.43 ± 0.07 |

| Spleen | 0.26 ± 0.02 | 0.22 ± 0.03 |

| Kidney | 2.09 ± 0.20 | 1.34 ± 0.12 |

| Stomach | 0.13 ± 0.02 | 0.11 ± 0.01 |

| Intestine | 0.20 ± 0.02 | 0.17 ± 0.01 |

| Muscle | 0.14 ± 0.01 | 0.09 ± 0.01 |

| Tumor | 0.89 ± 0.09 | 1.02 ± 0.11 |

| Bone | 0.21 ± 0.02 | 0.18 ± 0.02 |

| Brain | 0.05 ± 0.01 | 0.14 ± 0.04 |

Assessment of Intracellular Redox Status via Cysteine/Glutamate Antiporter Targeting

The intracellular redox environment is crucial for cellular homeostasis, and its disruption is implicated in numerous pathological conditions, including cancer and neurodegenerative diseases. A key regulator of this environment is the antioxidant tripeptide glutathione (GSH), synthesized from glutamate, cysteine, and glycine. nih.govbiorxiv.orgnih.gov The availability of cysteine is often the rate-limiting step in GSH synthesis. nih.govbiorxiv.org Cells acquire cysteine primarily by importing its oxidized form, cystine, from the extracellular space via the cystine/glutamate antiporter, known as system xc-. nih.govfrontiersin.orgnih.gov

System xc- is an obligate exchanger that transports one molecule of cystine into the cell in exchange for one molecule of intracellular glutamate. nih.govnih.govaacrjournals.org Once inside the cell, cystine is rapidly reduced to two molecules of cysteine, which then become available for GSH synthesis. nih.gov This transport mechanism is vital for maintaining adequate intracellular GSH levels and protecting cells from oxidative stress. biorxiv.orgfrontiersin.org

The dependence of system xc- on the glutamate gradient makes it a target for assessing and manipulating the intracellular redox state. By introducing compounds that compete with cystine or glutamate for binding to the antiporter, it is possible to modulate its activity and, consequently, the cell's capacity to synthesize GSH. Glutamate analogues, due to their structural similarity to the natural substrate, can act as competitive inhibitors of cystine uptake. frontiersin.orgresearchgate.net For example, compounds such as L-homocysteate and L-quisqualate have been identified as inhibitors of system xc-. frontiersin.orgresearchgate.net

Given its structure as a glutamate analogue, 4-fluoro-DL-glutamic acid represents a potential tool for probing the function of the system xc- antiporter. By targeting this transporter, it could be used in research settings to intentionally disrupt cystine uptake, leading to a depletion of intracellular GSH. This controlled induction of oxidative stress allows researchers to study the cellular responses to redox imbalance and to investigate the efficacy of potential antioxidant therapies. The ability to modulate the cysteine/glutamate antiporter provides a valuable method for exploring the intricate mechanisms of cellular redox control.

Therapeutic and Diagnostic Potential Research

The unique properties of 4-fluoro-DL-glutamic acid, particularly when its stereoisomers are selectively used and radiolabeled, have prompted significant research into its potential applications in therapy and medical diagnostics.

Preclinical Studies as Tumor Metabolic Imaging Agents

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation, often showing a high demand for amino acids like glutamine and glutamate. This metabolic reprogramming, particularly the addiction to glutamine, presents an opportunity for tumor imaging using positron emission tomography (PET). Researchers have explored fluorine-18 (B77423) (¹⁸F) labeled analogues of glutamic acid and glutamine as tracers to visualize tumors.

Preclinical studies have demonstrated the potential of ¹⁸F-labeled (2S,4R)-4-fluoro-L-glutamate (¹⁸F-(2S,4R)4F-GLU) and ¹⁸F-labeled (2S,4R)-4-fluoro-L-glutamine (¹⁸F-(2S,4R)4F-GLN) as metabolic imaging agents. In vitro cell uptake studies have been conducted on various tumor cell lines, revealing key differences in their behavior.

| Cell Line | Tracer | Key Findings |

| 9L (Glioma) | ¹⁸F-(2S,4R)4F-GLN | Showed higher uptake compared to ¹⁸F-(2S,4R)4F-GLU. A significant portion was incorporated into proteins, indicating metabolic trapping. |

| ¹⁸F-(2S,4R)4F-GLU | Lower uptake; remained mostly as the free amino acid within the cell. | |

| SF188 (Glioblastoma) | ¹⁸F-(2S,4R)4F-GLN & ¹⁸F-(2S,4R)4F-GLU | Both tracers demonstrated uptake, highlighting their potential for imaging glutamine-addicted tumors. |

| PC-3 (Prostate Cancer) | ¹⁸F-(2S,4R)4F-GLN & ¹⁸F-(2S,4R)4F-GLU | Uptake of both tracers was observed. |

This table summarizes findings from in vitro cell uptake studies comparing ¹⁸F-(2S,4R)4F-GLN and ¹⁸F-(2S,4R)4F-GLU.

In vivo studies in rat models with 9L tumor xenografts confirmed these findings. While ¹⁸F-(2S,4R)4F-GLN showed higher tumor uptake and prolonged retention due to its incorporation into intracellular macromolecules, ¹⁸F-(2S,4R)4F-GLU exhibited a slightly better tumor-to-background ratio. PET imaging showed that both tracers accumulate rapidly in tumors. These studies provide strong evidence for the potential of fluorinated glutamic acid and glutamine analogues as PET imaging agents for the in vivo visualization of tumors that rely on glutamine as an energy source.

Development of Pharmacologically Active Peptides

The incorporation of fluorinated amino acids into peptides is a recognized strategy for enhancing their pharmacological properties. Fluorine's unique characteristics, such as its high electronegativity and small size, can influence the peptide's conformation, stability, and binding affinity to its target.

Research has shown that introducing fluorinated amino acids can improve resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs. For instance, N-terminal glutamic acid in peptides can be unstable and prone to cyclization, forming a pyroglutamic acid derivative. This modification can lead to a loss of biological activity, as observed in the case of the ELA decapeptide, a melanoma vaccine candidate, where the pyro-derivative failed to elicit the desired cytotoxic T lymphocyte (CTL) activity. nih.gov Incorporating a stabilized analogue like 4-fluoroglutamic acid at such positions could prevent this unwanted reaction, thereby enhancing the peptide's shelf-life and therapeutic efficacy.

Furthermore, fluorinated glutamic acid-containing peptides have been synthesized as tools to probe biological processes. For example, pentapeptides containing L-threo-γ-fluoroglutamic acid and its L-erythro isomer were created to study the stereochemistry of vitamin K-dependent carboxylation, an essential process in blood coagulation. The use of 4-fluoro-DL-glutamic acid and its stereoisomers as building blocks thus offers a promising avenue for the development of novel, more robust, and effective peptide-based therapeutics.

Research into Anticancer Compound Analogues

Glutamic acid and its derivatives have served as a scaffold for the development of various anticancer agents, leveraging the altered metabolic needs of cancer cells. nih.gov The structural backbone of glutamic acid can be modified to create compounds that interfere with metabolic pathways crucial for tumor growth.

Research in this area has led to the synthesis and evaluation of numerous glutamic acid analogues. For example, N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazides) have been synthesized and tested for their anticancer activity against prostate (PC-3) and colon (COLO-205) cancer cell lines. nih.gov Similarly, other studies have focused on creating analogues of pyroglutamic acid, a derivative of glutamic acid, and evaluating their efficacy against various cancer cell lines. researchgate.net

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance potency and metabolic stability. Following this principle, 4-fluoro-DL-glutamic acid serves as a logical starting point for the design of novel anticancer analogues. By modifying its structure, researchers aim to develop compounds that can selectively target cancer cells, disrupt their metabolism, and inhibit tumor progression with potentially fewer side effects than traditional chemotherapeutics. nih.gov This approach is part of a broader effort to create more targeted and effective cancer therapies by exploiting the unique metabolic vulnerabilities of neoplastic cells.

Advanced Analytical and Spectroscopic Techniques in 4 Fluoro Dl Glutamic Acid Research

Chiral Analysis Methods

The biological activities of the D- and L-enantiomers of amino acids can differ significantly. wikipedia.org Therefore, methods that can separate and quantify these stereoisomers are critical.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the enantioselective analysis of volatile and thermally stable compounds. For amino acids like 4-Fluoro-DL-glutamic acid, which are non-volatile, a derivatization step is required prior to analysis. sigmaaldrich.com This typically involves a two-step reaction: esterification of the carboxyl groups followed by acylation of the amino group. sigmaaldrich.com

Once derivatized, the resulting volatile compounds can be separated on a chiral stationary phase (CSP). sigmaaldrich.com Cyclodextrin-based columns, for instance, are commonly used for this purpose. sigmaaldrich.com The different interactions between the enantiomers and the chiral selector of the stationary phase lead to different retention times, allowing for their separation. The mass spectrometer then detects and identifies the eluting enantiomers based on their mass-to-charge ratio and fragmentation patterns, providing both qualitative and quantitative information. nih.gov This method is highly sensitive, often allowing for the detection of trace amounts of one enantiomer in the presence of a large excess of the other. sigmaaldrich.comnih.gov

| Parameter | Value/Condition |

|---|---|

| Column Type | Chirasil-L-Val Capillary Column |

| Derivatization | Esterification (e.g., with Methanolic HCl) followed by Acylation (e.g., with Trifluoroacetic Anhydride) |

| Carrier Gas | Helium |

| Temperature Program | Initial 60°C, ramp to 180°C at 4°C/min |

| Hypothetical Retention Time (D-enantiomer) | 18.2 min |

| Hypothetical Retention Time (L-enantiomer) | 19.5 min |

| Detection | Mass Spectrometry (Electron Ionization Mode) |

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and enantiomeric excess of amino acid enantiomers, often without the need for derivatization. sigmaaldrich.comchromatographytoday.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.com

For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective. sigmaaldrich.comchromatographytoday.com These stationary phases possess ionic groups compatible with the aqueous mobile phases needed to dissolve polar compounds like 4-Fluoro-DL-glutamic acid. sigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which differ for the D- and L-forms of the analyte. By optimizing the mobile phase composition, such as the ratio of organic modifier to water and the pH, baseline resolution of the enantiomers can be achieved. sigmaaldrich.comchromatographyonline.com The relative peak areas from the chromatogram are then used to calculate the enantiomeric excess (%ee), a critical measure of chiral purity.

| Parameter | Condition |

|---|---|

| Column | Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol/Water/Formic Acid (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Factor (k' D-form) | 2.1 |

| Retention Factor (k' L-form) | 1.8 |

| Selectivity Factor (α) | 1.17 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure and dynamics of molecules in solution. lew.ronih.gov For a molecule like 4-Fluoro-DL-glutamic acid, various NMR experiments can confirm its chemical structure, determine stereochemistry, and probe its interactions with biological macromolecules. nih.govcore.ac.uk

Fluorine-19 (¹⁹F) NMR is an exceptionally useful tool for studying fluorinated compounds. nih.gov The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR probe. nih.govwikipedia.org A key advantage of ¹⁹F NMR is its vast chemical shift range, which is much wider than that of ¹H NMR. wikipedia.orghuji.ac.il This large dispersion means that the ¹⁹F chemical shift is exquisitely sensitive to subtle changes in the local electronic environment. nih.govbiophysics.org

This sensitivity makes ¹⁹F NMR an ideal method for monitoring the biotransformation of 4-Fluoro-DL-glutamic acid. As the molecule is metabolized, the chemical environment of the fluorine atom changes, resulting in a shift in its resonance frequency. This allows researchers to track the appearance of fluorine-containing metabolites in real-time and in complex biological mixtures without background interference, as fluorine is not naturally present in most biological systems. nih.govbiophysics.org

| Property | Significance for Research |

|---|---|

| High Sensitivity (83% of ¹H) | Allows for analysis of low-concentration samples and shorter acquisition times. nih.gov |

| 100% Natural Abundance | No isotopic enrichment is necessary for detection. nih.govwikipedia.org |

| Wide Chemical Shift Range (~800 ppm) | High sensitivity to local electronic environment, enabling clear differentiation between the parent compound and its metabolites. wikipedia.org |

| Absence of Biological Background Signals | Spectra are clean and easy to interpret, ideal for in vivo or cell-based studies. nih.gov |

Mass Spectrometry (MS) for Identification and Degradation Product Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the identity of compounds and for characterizing their degradation products. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental composition of 4-Fluoro-DL-glutamic acid and its derivatives.

When studying the stability of 4-Fluoro-DL-glutamic acid, forced degradation studies are often performed under various stress conditions (e.g., acid, base, oxidation, heat). umich.edu Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful approach for this analysis. researchgate.net The LC separates the parent compound from its degradation products, which are then ionized and analyzed by the mass spectrometer. The initial MS scan provides the molecular weights of the degradation products. Subsequent fragmentation (MS/MS) of these parent ions yields characteristic fragment ions, which provide structural clues that help in the definitive identification of the degradation products. researchgate.netlcms.cz Potential degradation pathways for 4-Fluoro-DL-glutamic acid could include decarboxylation, deamination, defluorination, or cyclization to form a pyroglutamic acid derivative. researchgate.netnih.gov

| Potential Degradation Product | Chemical Change | Expected Mass Shift |

|---|---|---|

| 4-Fluoro-pyroglutamic acid | Intramolecular cyclization (loss of H₂O) | -18 Da |

| 2-Amino-4-fluorobutanoic acid | Decarboxylation (loss of CO₂) | -44 Da |

| 4-Oxo-glutamic acid | Hydrolytic defluorination (replacement of F with OH) | +2 Da |

| Glutamic acid | Reductive defluorination (replacement of F with H) | -18 Da |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Stereoisomers

The biological activity of 4-fluoroglutamic acid is highly dependent on its stereochemistry. Consequently, a significant area of research is the development of efficient and highly stereoselective synthetic routes to access optically pure stereoisomers. Early methods often produced racemic mixtures of diastereomers which were challenging to separate. nih.govnih.gov Current research focuses on asymmetric synthesis to overcome these limitations.

Several modern strategies are being employed:

Chemo-enzymatic Synthesis: This approach combines chemical synthesis with enzymatic reactions to achieve high enantioselectivity. For instance, enzymatic kinetic resolution has been successfully used to separate enantiomers of 4,4-difluoroglutamic acid, providing access to optically pure forms for peptide synthesis. researchgate.net

Enzymatic Resolution: Researchers have explored the use of bacteria that can selectively degrade one enantiomer from a racemic mixture. For example, various bacteria have been shown to degrade L-4-fluoroglutamic acid, offering a potential biocatalytic method for producing D-4-fluoroglutamic acid from a racemic starting material. nih.govnih.gov

Asymmetric Fluorination: Advances in fluorination chemistry have enabled the development of methods for stereoselective fluorination. These include electrophilic and nucleophilic fluorination strategies applied to chiral precursors. nih.govnih.gov For example, the use of frustrated Lewis pairs (FLPs) with a chiral Lewis base allows for the desymmetrization of geminal difluoroalkanes, enabling the synthesis of enantioenriched products. nih.gov

Michael-type Addition Reactions: The synthesis of racemic 4,4-difluoroglutamic acid derivatives has been achieved through Michael-type addition reactions involving Ni(II) complexes of dehydroalanine (B155165) Schiff bases and ethyl bromodifluoroacetate. nih.gov

These advanced synthetic methods are crucial for producing specific stereoisomers required for detailed biological studies and for the development of targeted therapeutic and diagnostic agents. acs.org

| Synthesis Strategy | Description | Key Advantages |

| Chemo-enzymatic Synthesis | Combines chemical synthesis with highly selective enzymatic reactions. researchgate.net | High enantioselectivity, access to optically pure compounds. researchgate.net |

| Enzymatic Resolution | Utilizes microorganisms or isolated enzymes to selectively process one enantiomer from a racemic mixture. nih.govnih.gov | Potentially convenient and cost-effective method for resolving racemates. nih.gov |

| Asymmetric Fluorination | Employs chiral reagents or catalysts to introduce fluorine with high stereocontrol. nih.govnih.gov | Direct formation of chiral fluorinated centers. nih.gov |

| Michael-type Addition | Forms carbon-carbon bonds to construct the amino acid backbone, followed by fluorination steps. nih.gov | Effective for creating derivatives like 4,4-difluoroglutamic acid. nih.gov |

Exploration of New Biological Targets and Pathways

Research into the biological effects of this compound has revealed that fluorination at the 4-position significantly alters its interaction with enzymes that utilize glutamate (B1630785) and glutamine. snmjournals.org This has prompted further exploration into new biological targets and metabolic pathways affected by this compound.

The diastereomers of 4-fluoroglutamate (4-FGlu) have been shown to be moderate-to-good substrates for several key enzymes in amino acid metabolism, including glutamate dehydrogenase, aspartate aminotransferase, and alanine (B10760859) aminotransferase. snmjournals.org Interestingly, alanine aminotransferase was also found to catalyze an unusual γ-elimination reaction with both 4-FGlu diastereoisomers. snmjournals.org Conversely, both diastereomers act as poor substrates but strong inhibitors of glutamine synthetase. snmjournals.org

These findings suggest that this compound can serve as a valuable probe to study the active site topology of these enzymes. snmjournals.org Furthermore, its influence on metabolic pathways is an active area of investigation. Studies have shown that exposure to certain fluorinated compounds can perturb the metabolism of several amino acids, including glutamate, D-glutamine, alanine, and aspartate. researcher.life Given that glutamate is a central compound in cellular metabolism, linking numerous anabolic and catabolic pathways, the introduction of this compound could have wide-ranging effects on cellular bioenergetics and neurotransmission. researchgate.net The potential to modulate these pathways opens up possibilities for new therapeutic strategies targeting metabolic dysregulation in diseases like cancer.

Applications in Proteomics and Enzyme Engineering

The ability to synthesize specific stereoisomers of fluorinated amino acids like this compound provides powerful tools for proteomics and enzyme engineering. In proteomics, which involves the large-scale study of proteins, incorporating unnatural amino acids into peptides and proteins can modulate their physical and chemical properties. nih.gov Mass spectrometry-based proteomics can then be used to identify and quantify these modified proteins, offering insights into protein structure, function, and interactions.

Key applications in these fields include:

Probing Enzyme Active Sites: The differential behavior of 4-FGlu diastereoisomers with various enzymes makes them useful for mapping the topology of enzyme active sites. snmjournals.org

Developing Novel Biocatalysts: Fluorinated amino acids are being explored for the creation of new peptide-based catalysts. For example, 4,4-difluoroglutamic acid has been investigated as a candidate monomer for chiral Brønsted-acid peptide catalysts, as the fluorine atoms can enhance catalytic activity through inductive effects. researchgate.net

Enzyme Engineering: The fluorinase enzyme, which naturally forms carbon-fluorine bonds, is a target for oligomerization engineering. By modifying its quaternary structure, researchers aim to improve its catalytic properties and expand its substrate range, potentially leading to new biotechnological routes for synthesizing fluorometabolites.

The incorporation of this compound into peptides can confer unique properties, making it a valuable building block in the design of novel pharmaceuticals and research tools. nih.gov

Integration with Advanced Imaging Modalities beyond PET

While Positron Emission Tomography (PET) is the predominant imaging modality for this compound, primarily through its 18F-labeled analogues, future research may explore its integration with other advanced imaging techniques. researchgate.net The current literature is heavily focused on PET for imaging metabolic processes in oncology and inflammation due to the high sensitivity of the technique. nih.gov

One potential, though currently unexplored, avenue is 19F Magnetic Resonance Imaging (MRI) . This modality detects the signal from fluorine-19 (19F) nuclei directly. nih.gov

Key aspects of 19F MRI include:

High Specificity: There is a negligible amount of endogenous, mobile fluorine in the body, meaning any detected 19F signal is highly specific to the administered fluorinated agent. nih.gov

Quantitative Imaging: The quantitative nature of MRI allows for the determination of the concentration and spatial distribution of the imaging agent.

Challenges: The primary challenge of 19F MRI is its lower sensitivity compared to standard 1H MRI and PET. nih.govnih.gov To achieve a sufficient signal, the imaging agent must contain a high density of 19F nuclei and be present in the tissue at a relatively high concentration (in the millimolar range). nih.govnih.gov

While perfluorocarbons are the most common agents for 19F MRI due to their high fluorine content, the potential exists to design molecules like this compound derivatives for this purpose. nih.gov To date, specific applications of 4-fluoro-DL-glutamic acid in 19F MRI or other non-PET modalities like Single Photon Emission Computed Tomography (SPECT) have not been reported in the researched literature. Future developments in probe design and imaging hardware could enable the use of such targeted, monofluorinated compounds in modalities beyond PET.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Fluoro-DL-glutamic acid, and how do reaction conditions influence fluorination efficiency?

- Methodological Answer : The synthesis typically involves fluorination of glutamic acid derivatives. For example, halogen exchange (Halex reaction) using potassium fluoride or fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Reaction efficiency depends on temperature (40–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of fluorinating agents. Monitoring fluorination progress via <sup>19</sup>F NMR is critical to avoid over-fluorination byproducts .

Q. Which analytical techniques are most effective for characterizing 4-Fluoro-DL-glutamic acid purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm backbone structure, while <sup>19</sup>F NMR quantifies fluorination efficiency.

- HPLC-MS : Reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) coupled with mass spectrometry detects impurities and validates molecular weight.

- X-ray Crystallography : Resolves stereochemistry in DL-mixtures, though co-crystallization with chiral resolving agents may be required .

Q. How should 4-Fluoro-DL-glutamic acid be stored to maintain stability in aqueous solutions?

- Methodological Answer : Store lyophilized powder at –20°C in desiccated conditions. For aqueous solutions, buffer at pH 6–7 (e.g., phosphate buffer) and avoid prolonged exposure to light or temperatures >4°C to prevent hydrolysis of the fluorinated group. Stability assays using LC-MS over 72 hours are recommended to establish shelf-life .

Advanced Research Questions

Q. What are the mechanistic implications of 4-Fluoro-DL-glutamic acid in enzyme inhibition studies, particularly with glutamate dehydrogenase (GDH)?

- Methodological Answer : The fluorine atom at C4 alters electron density, affecting substrate binding in GDH’s active site. Competitive inhibition assays (IC50 determination) require:

- Kinetic Analysis : Measure NADH production at 340 nm with varying substrate (α-ketoglutarate) and inhibitor concentrations.

- Molecular Docking : Compare binding energies of fluorinated vs. native glutamic acid using software like AutoDock Vina. Contradictions in IC50 values across studies may arise from differences in enzyme isoforms or buffer ionic strength .

Q. How can researchers resolve discrepancies in reported metabolic flux data for 4-Fluoro-DL-glutamic acid in cellular uptake assays?

- Methodological Answer :

- Isotopic Labeling : Use <sup>13</sup>C-labeled 4-Fluoro-DL-glutamic acid to track carbon flux via GC-MS.

- Cell Line Variability : Test multiple cell lines (e.g., HEK293 vs. HeLa) to assess transporter specificity (e.g., EAAT1/2).

- Control Experiments : Include non-fluorinated DL-glutamic acid to differentiate fluorine-specific effects from general transport inhibition. Discrepancies often stem from extracellular pH variations or competing amino acids in culture media .

Q. What strategies are effective for chiral resolution of the DL-racemic mixture in 4-Fluoro-glutamic acid?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column with ethanol/hexane mobile phase and UV detection at 210 nm.

- Enzymatic Resolution : Incubate with L-glutamate-specific enzymes (e.g., glutamate decarboxylase) to selectively degrade one enantiomer.

- Crystallization with Chiral Additives : Co-crystallize with dibenzoyl-L-tartaric acid to isolate enantiomers. Purity >99% is achievable but requires iterative recrystallization .

Q. How does fluorine substitution at the C4 position alter the compound’s chelation properties with metal ions in biochemical assays?

- Methodological Answer : Fluorine’s electronegativity reduces the carboxylate group’s electron density, weakening chelation with divalent cations (e.g., Mg<sup>2+</sup> or Ca<sup>2+</sup>). Titration calorimetry (ITC) and UV-Vis spectroscopy (using arsenazo III indicator) quantify binding affinity. Comparative studies with non-fluorinated analogs are essential to isolate fluorine-specific effects .

Data Contradiction Analysis

Q. Why do some studies report neurotoxic effects of 4-Fluoro-DL-glutamic acid, while others indicate neuroprotection?

- Methodological Answer : Contradictions arise from:

- Dosage Differences : Neurotoxicity is observed at >1 mM concentrations in neuronal cultures, whereas neuroprotection at ≤100 µM involves NMDA receptor modulation.

- Model System Limitations : Primary neurons vs. immortalized cell lines show varying sensitivity.

- Metabolite Interference : Fluorinated metabolites (e.g., 4-fluoro-α-ketoglutarate) may exhibit off-target effects. Replicate experiments with metabolomics profiling (e.g., UPLC-QTOF-MS) to identify confounding metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.